molecular formula C21H19N3O B2900411 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide CAS No. 2418691-47-9

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide

Cat. No.: B2900411
CAS No.: 2418691-47-9
M. Wt: 329.403
InChI Key: ODKXDPREYJDBHY-UHFFFAOYSA-N
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Description

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is an organic compound with a complex structure that includes a benzyl group, a cyanomethyl group, a cyclopropyl group, and an indole-3-carboxamide core

Chemical Reactions Analysis

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique structural features, which include:

  • Indole core : A bicyclic structure that is prevalent in many biologically active compounds.
  • Cyanomethyl group : This functional group is known for enhancing the compound's reactivity and biological interactions.
  • Cyclopropyl moiety : This contributes to the compound's unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities or bind to receptors, leading to various biological effects. For example:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disrupting bacterial cell wall synthesis or function.

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

Anticancer Properties

  • In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM against breast cancer cells, indicating a potent anticancer effect.
  • Mechanistic Insights : Research suggests that the compound may trigger apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Antimicrobial Activity

  • Bacterial Inhibition : In studies assessing its antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Activity Type Target Organism/Cell Line IC50/MIC Values
AnticancerBreast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy Study : Another research project focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited the growth of multidrug-resistant strains, suggesting its potential application in treating resistant infections.

Properties

IUPAC Name

1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKXDPREYJDBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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